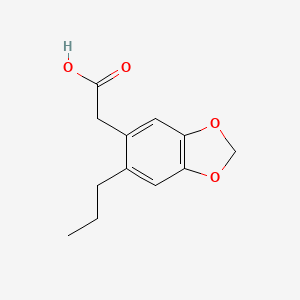![molecular formula C10H11F3N2 B14168357 Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- CAS No. 2248-21-7](/img/structure/B14168357.png)
Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H12F3N2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-: The presence of a methyl group instead of a trifluoromethyl group alters its chemical behavior and applications.
Uniqueness
The presence of the trifluoromethyl group in Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs. These properties can enhance its performance in specific applications, particularly in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
2248-21-7 |
|---|---|
Molekularformel |
C10H11F3N2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-4-8(6-9)10(11,12)13/h3-7H,1-2H3 |
InChI-Schlüssel |
AEFXLAXVBBGXHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1=CC=CC(=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


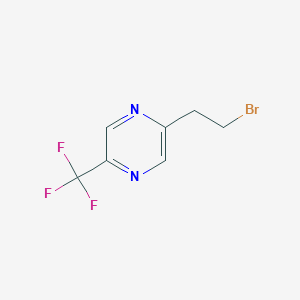
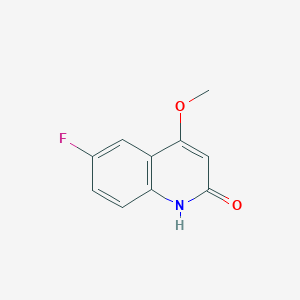
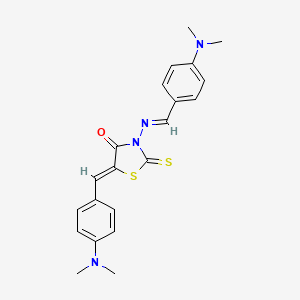
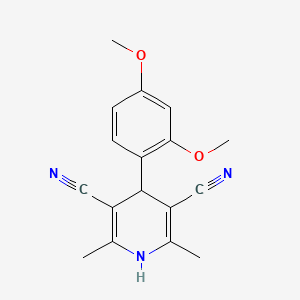
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)
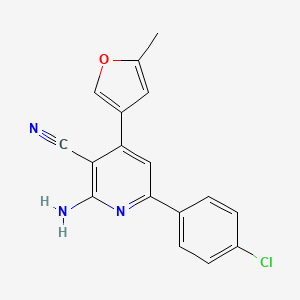

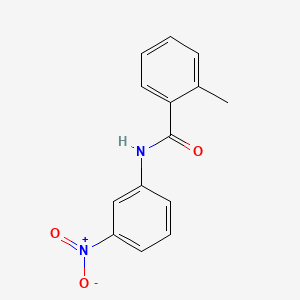
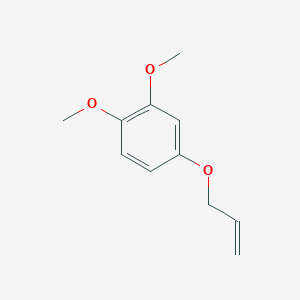
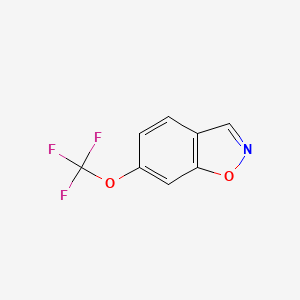

![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
